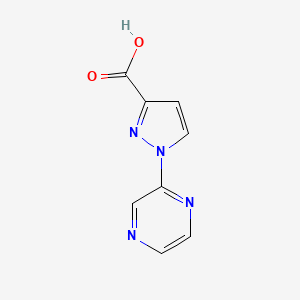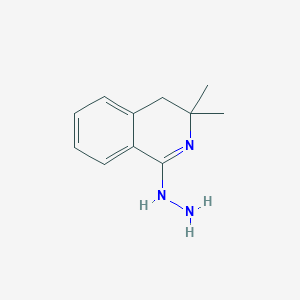![molecular formula C11H9N3 B11907359 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline CAS No. 35359-25-2](/img/structure/B11907359.png)
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline is a heterocyclic compound that belongs to the class of triazoloquinolines. These compounds are known for their diverse biological activities and are often studied for their potential applications in medicinal chemistry. The structure of this compound consists of a quinoline ring fused with a triazole ring, with a methyl group attached to the triazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloroquinoline with hydrazine hydrate to form the corresponding hydrazine derivative. This intermediate is then reacted with methyl isocyanate to yield the desired triazoloquinoline compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced triazoloquinoline derivatives.
Substitution: Formation of substituted triazoloquinoline derivatives with various functional groups.
科学的研究の応用
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 5-Methyl-[1,2,4]triazolo[4,3-a]quinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with DNA, leading to the inhibition of DNA replication and transcription. These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Similar structure but with a quinoxaline ring instead of a quinoline ring.
1,2,4-Triazolo[4,3-a]pyrazine: Contains a pyrazine ring fused with a triazole ring.
1,2,4-Triazolo[4,3-a]pyridine: Features a pyridine ring fused with a triazole ring.
Uniqueness
5-Methyl-[1,2,4]triazolo[4,3-a]quinoline is unique due to its specific substitution pattern and the presence of a methyl group on the triazole ring. This structural feature can influence its biological activity and chemical reactivity, making it distinct from other triazoloquinoline derivatives .
特性
CAS番号 |
35359-25-2 |
|---|---|
分子式 |
C11H9N3 |
分子量 |
183.21 g/mol |
IUPAC名 |
5-methyl-[1,2,4]triazolo[4,3-a]quinoline |
InChI |
InChI=1S/C11H9N3/c1-8-6-11-13-12-7-14(11)10-5-3-2-4-9(8)10/h2-7H,1H3 |
InChIキー |
FTNVDGUZYLOBSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NN=CN2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(1-Ethyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11907287.png)

![4-Ethylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B11907292.png)







![3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11907338.png)
![3-Amino-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B11907345.png)
![4-[(1R)-1-aminoethyl]naphthalen-1-ol](/img/structure/B11907349.png)

